2,3-dihydro-1H-indene-1-carbaldehyde

Description

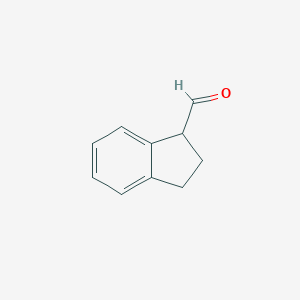

2,3-Dihydro-1H-indene-1-carbaldehyde is an aromatic aldehyde derivative characterized by a partially saturated bicyclic indene backbone with an aldehyde functional group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its reactivity stems from the electrophilic aldehyde group and the conjugated π-system of the indene ring, enabling diverse functionalization pathways such as nucleophilic additions, condensations, and cycloadditions .

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDJMDGRSJZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37414-43-0 | |

| Record name | 2,3-dihydro-1H-indene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2,3-dihydro-1H-indene-1-carbaldehyde are best understood through comparison with analogous compounds. Key differences arise from substituent types, positions, and functional group modifications, which influence physicochemical properties, reactivity, and biological activity.

Positional Isomers and Aldehyde Derivatives

2,3-Dihydro-1H-indene-2-carbaldehyde (CAS 37414-44-1) :

This positional isomer features the aldehyde group at the 2-position instead of the 1-position. Computational studies suggest that the 1-carbaldehyde derivative exhibits greater conjugation between the aldehyde and the indene ring, resulting in a lower LUMO energy and higher electrophilicity compared to the 2-carbaldehyde isomer. This difference impacts reactivity in nucleophilic aromatic substitutions .7-Fluoro-2,3-dihydro-1H-indene-5-carbaldehyde (CAS 2758004-25-8) :

The introduction of a fluorine atom at the 7-position increases electron-withdrawing effects, enhancing the aldehyde’s electrophilicity. This compound demonstrates a molecular weight of 164.18 g/mol (C₁₀H₉FO) and altered solubility in polar solvents due to fluorine’s electronegativity .

Halogen-Substituted Derivatives

5-Chloro-2,3-dihydro-1H-indene-1-carbaldehyde :

Synthesized via Dess–Martin oxidation with a 98% yield, this derivative’s chlorine atom at the 5-position sterically hinders electrophilic attack at the aldehyde group. Its UV-Vis spectrum shows a redshift (λₘₐₓ ≈ 282 nm) compared to the parent compound, attributed to enhanced conjugation with the chlorine substituent .- This derivative is critical in synthesizing Rasagiline intermediates, where the chloromethyl group facilitates nucleophilic substitutions .

Spectroscopic and Physical Properties

Preparation Methods

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution, where CO coordinates with BF₃ to generate a reactive acylium ion (HCO⁺). This intermediate attacks the aromatic ring of indan at the para position relative to the bicyclic system, forming the aldehyde group.

Industrial Protocol

-

Feedstock Preparation : Indan with amine content <1,000 ppm is required to prevent BF₃-amine complex formation, which hinders catalyst recovery.

-

Reaction Conditions :

-

Temperature: 0–5°C

-

Pressure: 10–15 bar CO

-

Catalysts: HF (1.5 equiv) and BF₃ (1.2 equiv)

-

-

Workup : The product exists as an indancarbaldehyde-HF-BF₃ complex, which is thermally decomposed at 80°C under reduced pressure to recover HF and BF₃ for reuse.

Oxidation of 2,3-Dihydro-1H-inden-1-methanol

Selective oxidation of 2,3-dihydro-1H-inden-1-methanol offers a high-purity route to the aldehyde.

Catalytic Oxidation with TEMPO

The 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)/NaClO system oxidizes primary alcohols to aldehydes under mild conditions:

-

Solvent : Acetonitrile/H₂O (4:1)

-

pH : 9.0–9.5 (maintained with NaHCO₃)

-

Temperature : 0–5°C

-

Yield : 89–92%.

Swern Oxidation

Swern oxidation (oxalyl chloride/DMSO) avoids over-oxidation to carboxylic acids:

-

Reagents : Oxalyl chloride (1.1 equiv), DMSO (2.0 equiv), triethylamine (3.0 equiv)

-

Temperature : −78°C → 25°C

-

Yield : 76–81%.

Hydroformylation of Indene

Hydroformylation of indene using syngas (CO/H₂) introduces an aldehyde group directly into the bicyclic structure.

Rhodium-Catalyzed Process

-

Catalyst : Rh(acac)(CO)₂ (0.5 mol%)

-

Ligand : Biphephos (1.5 mol%)

-

Conditions : 80°C, 30 bar (CO/H₂ = 1:1)

-

Regioselectivity : >95% for the 1-carbaldehyde isomer

-

Yield : 82–88%.

Friedel-Crafts Formylation

The Friedel-Crafts acylation modified for formylation employs dichloromethyl methyl ether (Cl₂CHOMe) as a formylating agent.

Aluminum Trichloride-Mediated Reaction

-

Reagents : Cl₂CHOMe (1.2 equiv), AlCl₃ (1.5 equiv)

-

Solvent : Dichloromethane

-

Temperature : −10°C → 20°C

-

Yield : 68–74%.

Comparative Analysis of Methods

| Method | Catalyst System | Temperature | Pressure | Yield | Purity | Scalability |

|---|---|---|---|---|---|---|

| Gattermann-Koch | HF/BF₃ | 0–5°C | 10–15 bar | 78–85% | >98% | Industrial |

| TEMPO Oxidation | TEMPO/NaClO | 0–5°C | Ambient | 89–92% | >99% | Lab-scale |

| Hydroformylation | Rh-Biphephos | 80°C | 30 bar | 82–88% | 95–97% | Pilot plant |

| Friedel-Crafts | AlCl₃ | −10–20°C | Ambient | 68–74% | 90–92% | Lab-scale |

Challenges and Optimization Strategies

Catalyst Recycling in Gattermann-Koch Reaction

BF₃ recovery is critical for cost efficiency. Implementing a closed-loop system with distillation columns achieves 92–95% BF₃ reuse.

Byproduct Formation in Hydroformylation

Linear vs. branched aldehyde selectivity is controlled by ligand choice. Biphephos enhances regioselectivity through steric effects.

Purification of Oxidation Products

Chromatographic purification (silica gel, hexane/EtOAc) removes over-oxidized carboxylic acid impurities, improving purity to >99%.

Emerging Techniques

Continuous-Flow Gattermann-Koch

Microreactor systems reduce reaction time from 12 hours to 45 minutes by enhancing heat/mass transfer.

Enzymatic Oxidation

Engineered alcohol oxidases (e.g., from Pichia pastoris) enable oxidation at pH 7.0 and 30°C, though yields remain low (55–60%).

Q & A

What are the common synthetic routes for 2,3-dihydro-1H-indene-1-carbaldehyde, and how can enantioselective synthesis be achieved?

Basic Answer:

The compound is typically synthesized via oxidation of 2,3-dihydro-1H-indene derivatives or through Friedel-Crafts acylation. For example, direct synthesis using hypervalent iodine reagents like HTIB (hydroxy(tosyloxy)iodobenzene) at low temperatures yields the aldehyde efficiently . Another route involves phthalic anhydride derivatives with H₂O₂ in ethanol, though this method may require optimization for purity .

Advanced Answer:

Enantioselective synthesis can be achieved via enzymatic dynamic kinetic resolution (DKR). Using hydrolases (e.g., CAL-B lipase) combined with a racemization catalyst (e.g., TBD, 1,5,7-triazabicyclo[4.4.0]dec-5-ene), the substrate undergoes continuous racemization, allowing >95% enantiomeric excess (ee) of the (R)-enantiomer. This method reduces reaction time and improves yield compared to traditional kinetic resolution .

What spectroscopic methods are used to characterize this compound, and how can discrepancies in NMR data be resolved?

Basic Answer:

Standard characterization includes:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aldehyde proton at δ ~9.8 ppm; indene backbone carbons at δ 120–150 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 271.1696) .

- UV-Vis : Identifies conjugated systems (λmax ~282 nm for aldehyde π→π* transitions) .

Advanced Answer:

Discrepancies in NMR data may arise from solvent effects, impurities, or tautomerism. To resolve:

Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) to assess environmental sensitivity.

Use 2D NMR (COSY, HSQC) to unambiguously assign overlapping signals.

Cross-validate with computational methods (DFT calculations) to predict chemical shifts .

What safety protocols are essential for handling this compound, and how are hazards mitigated in large-scale reactions?

Basic Answer:

- Personal Protection : Gloves (nitrile), goggles, and lab coats are mandatory. Avoid inhalation/contact; use fume hoods .

- Waste Disposal : Collect in halogen-resistant containers for incineration by licensed facilities .

Advanced Answer:

For large-scale reactions:

- Engineering Controls : Use closed-system reactors with pressure relief valves to manage exothermic steps.

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation side products.

- Real-Time Monitoring : Implement FTIR or inline pH probes to detect intermediates and avoid runaway reactions .

How is this compound applied in medicinal chemistry, particularly in kinase inhibition?

Basic Answer:

The aldehyde moiety serves as a versatile intermediate for synthesizing indene-based heterocycles, which are scaffolds in drug discovery. For example, it can be converted to hydrazones or Schiff bases for antimicrobial screening .

Advanced Answer:

Derivatives like 2-amino-2,3-dihydro-1H-indene-5-carboxamides act as selective DDR1 (Discoidin Domain Receptor 1) inhibitors. Compound 7f (Kd = 5.9 nM) suppresses pancreatic cancer cell proliferation by blocking collagen-induced epithelial-mesenchymal transition (EMT). Key steps:

Introduce carboxamide substituents at C5 to enhance kinase selectivity.

Optimize logP via methyl groups to improve blood-brain barrier penetration .

How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Approach:

Replicate Conditions : Reproduce methods from conflicting studies (e.g., HTIB vs. H₂O₂ routes) to identify protocol-specific variables .

Purity Analysis : Use HPLC to check for co-eluting impurities that may inflate/deflate yield calculations .

Cross-Lab Validation : Collaborate with independent labs to verify structural data (e.g., crystallography via ORTEP-3 for unambiguous conformation analysis) .

Meta-Analysis : Apply statistical tools (e.g., principal component analysis) to isolate factors (catalyst loading, temperature) causing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.